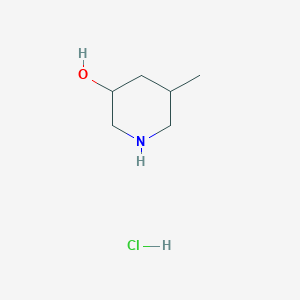

5-Methylpiperidin-3-ol hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives within Contemporary Medicinal Chemistry and Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in modern drug discovery. nih.gov Its prevalence is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic profiles to drug candidates. Piperidine derivatives are integral components in numerous pharmaceuticals across a wide array of therapeutic areas. nih.govijnrd.org

The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity. Researchers have explored these derivatives for a multitude of pharmacological effects. wisdomlib.orgresearchgate.net The broad spectrum of biological activities associated with piperidine-containing compounds underscores their importance in medicinal chemistry. wisdomlib.orgontosight.ai Their applications span treatments for cancer, viral infections, microbial diseases, inflammation, and neurological disorders. ijnrd.orgresearchgate.net

Reported Pharmacological Activities of Piperidine Derivatives

| Activity | Description |

| Analgesic | Used as pain relievers. ijnrd.orgwisdomlib.org |

| Anti-inflammatory | Exhibit properties that combat inflammation. ontosight.ai |

| Antimicrobial | Effective against various microbes. wisdomlib.org |

| Anticancer | Show potential in cancer treatment. researchgate.net |

| Antiviral | Researched for their ability to inhibit viruses. ijnrd.orgresearchgate.net |

| Anti-Alzheimer | Used in therapies for neurodegenerative diseases like Alzheimer's. ijnrd.org |

Research Context of 5-Methylpiperidin-3-ol Hydrochloride: Unexplored Potentials and Emerging Applications

5-Methylpiperidin-3-ol hydrochloride exists as a chiral compound, meaning it has specific stereochemical configurations that are critical for its potential biological activity. evitachem.com While research into the direct therapeutic applications of 5-Methylpiperidin-3-ol hydrochloride is not extensive, its primary significance lies in its role as a synthetic intermediate. evitachem.com In organic synthesis, it serves as a foundational component for constructing more elaborate molecules with potential pharmaceutical value. evitachem.com

The "unexplored potential" of this compound is rooted in its utility as a chiral building block. The specific arrangement of its methyl and hydroxyl groups on the piperidine ring provides a defined three-dimensional structure. This is crucial in medicinal chemistry, where the interaction between a drug molecule and its biological target (like an enzyme or receptor) is highly dependent on stereochemistry.

Emerging applications are therefore linked to the synthesis of novel, complex piperidine derivatives. Researchers utilize intermediates like 5-Methylpiperidin-3-ol hydrochloride to systematically build molecules designed to interact with specific biological targets. evitachem.com The reactivity of its hydroxyl and amine functional groups allows for a variety of chemical transformations, paving the way for the creation of new chemical libraries for drug screening and development. evitachem.com Its use in the synthesis of potential central nervous system agents is an area of ongoing interest, given the prevalence of the piperidine core in neuropharmacology.

Properties

IUPAC Name |

5-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-6(8)4-7-3-5;/h5-8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFOEIVIFRQCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control of 5 Methylpiperidin 3 Ol Hydrochloride

Strategic Approaches to Stereoselective Synthesis

The construction of the 5-Methylpiperidin-3-ol scaffold with defined stereochemistry at the C3 and C5 positions necessitates sophisticated synthetic strategies. These approaches often leverage chiral precursors, diastereoselective cyclization reactions, and enantioselective catalysis to control the formation of the desired stereoisomers.

Precursor-Based Chiral Induction and Derivatization Strategies

A highly effective strategy for the synthesis of specific stereoisomers of 5-Methylpiperidin-3-ol hydrochloride involves the use of a chiral starting material that dictates the stereochemical outcome of subsequent transformations. An exemplary approach utilizes D-pyroglutaminol as a chiral precursor to construct the (3S,5R) stereoisomer. nih.gov

Another general method involves the alkylation of lithiated intermediates derived from other chiral starting materials to introduce the methyl group with the desired stereochemistry. thieme-connect.com These precursor-based strategies are powerful because the chirality is embedded in the starting material, guiding the stereochemical course of the reaction sequence.

Table 1: Key Intermediates and Yields in the Synthesis of (3S,5R)-5-Methylpiperidin-3-ol Hydrochloride from D-pyroglutaminol nih.gov

| Step | Intermediate | Reagents and Conditions | Yield |

| 1 | (7aR)-3-Phenyltetrahydropyrrolo[1,2-c] thieme-connect.comnih.govoxazol-5(3H)-one | 5-hydroxymethylpyrrolidin-2-one, PhCHO, TsOH, Toluene, reflux | 85% |

| 2 | (6R,7aR)-6-Methyl-3-phenyltetrahydropyrrolo[1,2-c] thieme-connect.comnih.govoxazol-5(3H)-one | LDA, MeI, THF, -78 °C | - |

| 3 | [(2R,4R)-1-Benzyl-4-methylpyrrolidin-2-yl]methanol | LiAlH4, THF | - |

| 4 | (3S,5R)-1-Benzyl-5-methylpiperidin-3-ol | Rearrangement | - |

| 5 | (3S,5R)-5-Methylpiperidin-3-ol hydrochloride | H2, Pd/C, HCl | - |

| Overall | (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone (related final product) | - | 32% |

Diastereoselective Cyclization Reactions in Piperidine (B6355638) Scaffold Construction

Diastereoselective cyclization reactions are fundamental in constructing the piperidine ring with controlled relative stereochemistry. Various methods, such as the aza-Michael reaction and Prins-type cyclizations, have been developed to achieve high diastereoselectivity.

A modular "5+1" cyclization approach, involving a reductive amination followed by an aza-Michael reaction, has been shown to produce highly substituted piperidines with predictable diastereoselectivity. researchgate.netchemrxiv.orgnih.gov This method allows for the rapid construction of complex piperidine rings from readily available starting materials. The diastereoselectivity of this process can be influenced by the nature of the electrophile; ketones typically lead to trans-disubstituted piperidines, while aldehydes favor the formation of cis-isomers. researchgate.net For instance, the cyclization of aldehyde-containing electrophiles can yield 3,5-disubstituted piperidines with high cis-diastereoselectivity (up to 1:12 cis:trans). researchgate.net

Prins-type cyclizations, catalyzed by Brønsted or Lewis acids, also offer a pathway to 3,4-disubstituted piperidines with control over the stereochemical outcome. nih.gov The choice of catalyst and reaction conditions can switch the selectivity between kinetic and thermodynamic products, affording either cis or trans isomers preferentially. nih.gov For example, using concentrated hydrochloric acid in CH2Cl2 at low temperatures can lead to cis-piperidines with diastereomeric ratios greater than 98:2. nih.gov

While not directly applied to 5-Methylpiperidin-3-ol, these diastereoselective cyclization strategies represent powerful tools for constructing the core piperidine scaffold with the desired relative stereochemistry, which can then be further functionalized.

Table 2: Diastereoselectivity in Piperidine Synthesis via Cyclization Reactions

| Cyclization Method | Substrate Type | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (dr) | Reference |

| Reductive Amination/Aza-Michael | Aldehyde | MeOH, H2O | cis | Up to 1:12 | researchgate.net |

| Reductive Amination/Aza-Michael | Ketone | - | trans | Up to 20:1 | researchgate.net |

| Prins Cyclization | Aldehyde | Conc. HCl, CH2Cl2, low temp. | cis | >98:2 | nih.gov |

| Carbonyl Ene Cyclization | Aldehyde | MeAlCl2, refluxing chloroform | trans | Up to 93:7 | nih.gov |

Enantioselective Catalytic Methods for Asymmetric Synthesis

Enantioselective catalysis provides a direct and atom-economical approach to chiral piperidines, including precursors to 5-Methylpiperidin-3-ol. Rhodium-catalyzed asymmetric reactions have emerged as particularly effective in this regard.

One notable method is the rhodium-catalyzed asymmetric reductive Heck reaction of pyridine (B92270) derivatives. nih.govacs.org This approach involves the partial reduction of pyridine to a dihydropyridine (B1217469) intermediate, which then undergoes a rhodium-catalyzed asymmetric carbometalation. A final reduction step furnishes enantioenriched 3-substituted piperidines. This three-step process has been successfully applied to the formal syntheses of clinically used materials like Preclamol and Niraparib. nih.govacs.org The reaction demonstrates broad functional group tolerance and can be performed on a gram scale, achieving high yields and excellent enantioselectivities. nih.gov

Another powerful strategy is the asymmetric hydrogenation of substituted pyridinium (B92312) salts or related activated pyridine derivatives. acs.org Iridium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed as catalysts. The electronic properties of the ligand play a crucial role in the reactivity and enantioselectivity of the hydrogenation. acs.org For instance, iridium-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides can provide substituted piperidines in good enantiomeric excesses. acs.org Similarly, rhodium-catalyzed hydrogenation of tetrasubstituted enamides using chiral bisphosphorus ligands like ArcPhos has achieved excellent enantioselectivities and high turnover numbers. nih.govresearchgate.net

Table 3: Enantioselective Rhodium-Catalyzed Synthesis of 3-Substituted Tetrahydropyridines nih.gov

| Entry | Boronic Acid Substituent | Ligand | Yield (%) | ee (%) |

| 1 | 4-F | (S)-Segphos | 85 | 95 |

| 2 | 4-Cl | (S)-Segphos | 82 | 96 |

| 3 | 4-Br | (S)-Segphos | 80 | 95 |

| 4 | 4-CF3 | (S)-Segphos | 75 | 94 |

| 5 | 4-OMe | (S)-Segphos | 88 | 93 |

| 6 | 3-Me | (S)-Segphos | 81 | 92 |

Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Purity

Investigation of Solvent Effects and Reaction Kinetics

The choice of solvent can have a significant impact on the diastereoselectivity of piperidine-forming reactions. thieme-connect.com In a study on the synthesis of chiral functionalized piperidines via a reverse-Cope cyclization, the solvent was found to manipulate the diastereomeric ratio of the resulting N-oxide intermediates. thieme-connect.com For instance, carrying out the cyclization in different solvents can alter the diastereomeric ratio, with one study reporting a change from a 1:1 mixture to a 5:1 mixture of diastereoisomers by varying the solvent. thieme-connect.com Protic solvents like methanol (B129727) and ethanol (B145695) can influence reaction rates and equilibria in piperidine synthesis. ajgreenchem.com In a kinetic study of a multi-component reaction to form substituted piperidines, ethanol was found to accelerate the reaction rate compared to methanol. ajgreenchem.com

Table 4: Effect of Solvent on Diastereoselectivity in a Reverse-Cope Cyclization for Piperidine Synthesis thieme-connect.com

| Solvent | Diastereomeric Ratio |

| CHCl3 | 1:1 |

| Various (not specified) | Up to 5:1 |

Catalyst Screening and Ligand Design for Improved Efficiency

The selection of an appropriate catalyst and chiral ligand is paramount in enantioselective syntheses of piperidine derivatives. Catalyst screening is a common practice to identify the most efficient system for a given transformation. researchgate.net For instance, in the one-pot synthesis of functionalized piperidines, a screening of various nickel salts revealed that Ni(ClO4)2·6H2O was the most effective catalyst, affording the product in 80% isolated yield. researchgate.net

In asymmetric catalysis, the design of the chiral ligand is critical for achieving high enantioselectivity. nih.gov The steric and electronic properties of the ligand directly influence the stereochemical outcome of the reaction. acs.org For example, in the rhodium-catalyzed asymmetric hydrogenation of enamides, a series of chiral bisphosphorus ligands were screened, with the ArcPhos ligand demonstrating superior performance, leading to excellent enantioselectivities (up to 98.5:1.5 er) and high turnover numbers. nih.govresearchgate.net The conformational rigidity and electronic nature of the ligand are key design elements that contribute to its effectiveness. The development of modular ligands, where structural components can be easily varied, facilitates the rapid optimization of the catalyst system for a specific substrate and reaction.

Table 5: Ligand Screening in Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide researchgate.net

| Ligand | Solvent | er (S:R) | Conversion (%) |

| L1 | CH2Cl2 | 91:9 | >99 |

| L2 | CH2Cl2 | 95:5 | >99 |

| L10 (ArcPhos) | MeOH | 98.5:1.5 | >99 |

| TangPhos | CH2Cl2 | 80:20 | >99 |

| BINAP | CH2Cl2 | 55:45 | >99 |

In-Line Monitoring Techniques for Dynamic Reaction Progress Control

The transition from conventional off-line analysis to in-line monitoring using Process Analytical Technology (PAT) is a critical step toward optimizing the synthesis of complex molecules like 5-Methylpiperidin-3-ol hydrochloride. PAT enables real-time understanding and control of Critical Process Parameters (CPPs) that directly influence the reaction's outcome, such as yield, impurity profile, and stereoselectivity.

A primary route to 5-Methylpiperidin-3-ol involves the catalytic hydrogenation of a 5-methylpyridin-3-ol precursor. This transformation is particularly well-suited for in-line monitoring. Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose, as they can provide continuous data on the concentration of reactants, intermediates, and products directly within the reaction vessel. researchgate.netmdpi.com

An attenuated total reflectance (ATR) FTIR or a Raman probe can be inserted into the reactor to track the reaction's progress. The hydrogenation can be monitored by observing the disappearance of characteristic vibrational bands of the aromatic pyridine ring and the simultaneous appearance of bands corresponding to the newly formed saturated piperidine ring. researchgate.netaps.org For instance, the distinct ring stretching modes of the pyridine precursor can be tracked to determine the rate of consumption, while the appearance of C-H stretching and bending modes of the piperidine product indicates its formation. researchgate.netaps.org

This real-time data allows for dynamic control over reaction parameters. If the rate of reaction slows, parameters such as hydrogen pressure or temperature can be adjusted to maintain optimal performance. Furthermore, the formation of any unstable intermediates or byproducts can be detected immediately, enabling prompt intervention to prevent yield loss or the generation of impurities that complicate purification. researchgate.net This level of control is crucial for ensuring batch-to-batch consistency and maximizing process efficiency.

Table 1: Illustrative Vibrational Modes for In-Line Monitoring of 5-Methylpyridin-3-ol Hydrogenation This table is based on typical vibrational frequencies for the respective functional groups and is for illustrative purposes.

| Molecule/Functional Group | Spectroscopic Technique | Characteristic Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Application in Monitoring |

|---|---|---|---|---|

| 5-Methylpyridin-3-ol (Reactant) | FTIR / Raman | Aromatic C=C/C=N Ring Stretch | 1450-1600 | Monitor disappearance to track reactant consumption and reaction rate. researchgate.net |

| 5-Methylpiperidin-3-ol (Product) | FTIR / Raman | C-H Stretch (Saturated) | 2850-2960 | Monitor appearance to track product formation. |

| 5-Methylpiperidin-3-ol (Product) | FTIR / Raman | C-N Stretch | 1000-1250 | Confirm formation of the piperidine ring structure. |

| Hydroxylamine Intermediate | Raman | N-O Stretch | 850-1000 | Detect potential unstable intermediates to mitigate safety risks and byproduct formation. researchgate.net |

Scalable Synthesis and Industrial Production Considerations for 5-Methylpiperidin-3-ol Hydrochloride

The industrial production of 5-Methylpiperidin-3-ol hydrochloride necessitates processes that are not only efficient and high-yielding but also safe, scalable, and sustainable. Process intensification, automation, and advanced purification are key pillars in achieving these goals.

Process Intensification through Continuous Flow Reactor Systems

Continuous flow chemistry offers significant advantages over traditional batch manufacturing for the synthesis of piperidine derivatives. organic-chemistry.org By conducting reactions in a continuously flowing stream through a reactor, typically a packed-bed or microreactor, flow systems provide superior control over key reaction parameters. acs.orgbeilstein-journals.org

For the exothermic catalytic hydrogenation of 5-methylpyridin-3-ol, the high surface-area-to-volume ratio of flow reactors enables highly efficient heat transfer, mitigating the risk of thermal runaways and preventing the formation of temperature-dependent byproducts. cetjournal.it This precise temperature control can also enhance diastereoselectivity in the formation of the two chiral centers in the molecule. thieme-connect.com Furthermore, flow chemistry enhances safety by minimizing the volume of hazardous materials, such as hydrogen gas and flammable solvents, present at any given moment. cetjournal.it

A typical setup would involve pumping a solution of the 5-methylpyridin-3-ol precursor through a heated tube or column packed with a heterogeneous catalyst (e.g., Palladium on carbon). The residence time, which dictates the extent of the reaction, can be precisely controlled by adjusting the flow rate. beilstein-journals.org This approach allows for rapid reaction optimization and seamless scaling by extending the operational run-time or by "numbering-up" – running multiple reactors in parallel. Studies on the synthesis of other chiral piperidines have demonstrated that continuous flow protocols can achieve high yields (>80%) and excellent diastereoselectivity (>90:10 dr) within minutes of residence time. organic-chemistry.orgnih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Piperidine Hydrogenation This table presents typical comparative data based on literature for similar heterocyclic hydrogenations.

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Advantage of Flow System |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 5-30 min residence time) acs.org | Drastically increased throughput. |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio | Improved safety, reduced byproducts. cetjournal.it |

| Mass Transfer | Potentially limited by mixing | Enhanced gas-liquid-solid contact | Higher reaction rates, improved efficiency. |

| Safety | Large volume of H₂ gas and solvent | Small hold-up volume | Intrinsically safer process. cetjournal.it |

| Scalability | Complex, requires larger vessels | Linear scaling by time or numbering-up | Simplified and faster scale-up. acs.org |

| Process Control | Difficult to control transient conditions | Precise control of temperature and residence time | Higher reproducibility and selectivity. organic-chemistry.org |

Automated Synthesis Platforms for High-Throughput Production

Automated synthesis platforms, which integrate robotics with software-controlled reaction execution and analysis, are revolutionizing the optimization of complex chemical processes. beilstein-journals.org For a molecule like 5-Methylpiperidin-3-ol hydrochloride, where factors like catalyst choice, solvent, temperature, and pressure can profoundly impact both yield and the ratio of stereoisomers, these platforms enable rapid and systematic exploration of the reaction space. nih.gov

Using a high-throughput screening approach, an automated platform can perform hundreds of experiments in parallel microreactors. upubscience.comresearchgate.net Design of Experiments (DoE) methodologies can be employed to systematically vary multiple parameters simultaneously, such as different hydrogenation catalysts (e.g., Pd, Pt, Rh, Ru on various supports), catalyst ligands, solvents of varying polarity, and ranges of temperature and pressure. beilstein-journals.org The platform would automatically dispense the required reagents, execute the reactions under the specified conditions, and then quench and prepare the samples for analysis by integrated techniques like UPLC-MS.

The large datasets generated from these experiments can be analyzed using machine learning algorithms to build predictive models that identify the optimal conditions for maximizing the yield of the desired stereoisomer. nih.gov This data-driven approach significantly accelerates the development timeline compared to traditional one-factor-at-a-time experimentation and can uncover complex interactions between variables that would otherwise be missed.

Advanced Purification Strategies for High-Purity Material

Given that 5-Methylpiperidin-3-ol possesses two stereocenters, the synthesis typically yields a mixture of diastereomers and enantiomers. The separation and purification of the desired single stereoisomer in its hydrochloride salt form is a critical final step. Advanced purification strategies are required to achieve the high purity (>99.5%) demanded for pharmaceutical use.

For large-scale industrial production, Simulated Moving Bed (SMB) chromatography is a highly efficient continuous separation technique for chiral molecules. nih.gov Compared to conventional batch preparative HPLC, SMB offers significantly higher productivity, reduced solvent consumption, and lower operational costs, making it a preferred method for commercial-scale enantiomer separation. purdue.edumaru.net The process involves a series of columns where the inlet (feed, eluent) and outlet (extract, raffinate) ports are periodically switched in the direction of fluid flow, simulating the counter-current movement of the solid phase. This allows for a continuous separation of the enantiomeric pair. pharmaceuticalonline.com

Once the desired stereoisomer is isolated, advanced crystallization techniques are employed to produce the final high-purity hydrochloride salt. The choice of crystallization method—such as controlled cooling, anti-solvent addition, or reaction crystallization—can profoundly influence the final product's Critical Quality Attributes (CQAs), including its polymorphic form, particle size distribution, and bulk density. syrris.comnih.gov Techniques like seeding can be used to ensure the formation of the desired, thermodynamically stable polymorph, which is crucial for the drug product's long-term stability and bioavailability. numberanalytics.com In-situ monitoring tools, such as particle size analyzers, can be used during crystallization to ensure the process remains under control and consistently produces material with the desired physical properties. syrris.com

Table 3: Comparison of Preparative HPLC and Simulated Moving Bed (SMB) Chromatography for Chiral Separation

| Feature | Batch Preparative HPLC | Simulated Moving Bed (SMB) |

|---|---|---|

| Operation Mode | Discontinuous (batch injections) | Continuous process |

| Productivity | Lower | Higher (3-10x) pharmaceuticalonline.com |

| Solvent Consumption | High | Significantly lower nih.gov |

| Stationary Phase Use | Inefficient (only a portion of the column is active in separation) | Highly efficient (entire column bed is utilized) maru.net |

| Capital Cost | Lower | Higher |

| Operational Complexity | Simpler | More complex, requires precise process modeling and control |

| Ideal Scale | Laboratory to Kilo-lab | Pilot to large industrial scale nih.gov |

Rigorous Characterization and Analytical Validation for 5 Methylpiperidin 3 Ol Hydrochloride

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous determination of the chemical structure and stereochemistry of 5-Methylpiperidin-3-ol hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the connectivity of atoms and their spatial relationships, which is crucial for a molecule with multiple stereocenters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic compounds like 5-Methylpiperidin-3-ol hydrochloride. The piperidine (B6355638) ring can exist in different conformations, and the substituents (methyl and hydroxyl groups) can be oriented in either axial or equatorial positions. The coupling constants between adjacent protons, observed in the ¹H NMR spectrum, are highly dependent on the dihedral angle between them and thus provide critical insights into the dominant chair conformation and the relative orientation of the substituents. For 3,5-disubstituted piperidines, the analysis of these coupling constants helps in distinguishing between cis and trans isomers.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about protons that are close to each other in space, irrespective of whether they are directly bonded. libretexts.org This is particularly valuable for confirming stereochemical assignments in cyclic systems. acdlabs.com For 5-Methylpiperidin-3-ol, a NOESY experiment can reveal through-space correlations between the protons of the methyl group and other protons on the piperidine ring.

For instance, in a cis-isomer where the methyl and hydroxyl groups are on the same face of the ring, a NOESY correlation would be expected between the axial proton at C3 and the axial protons of the methyl group at C5 if both substituents are in equatorial positions. Conversely, in a trans-isomer, different spatial proximities would lead to a distinct pattern of NOESY cross-peaks. The presence or absence of specific correlations allows for the unambiguous assignment of the relative stereochemistry.

Table 1: Hypothetical ¹H-¹H NOESY Correlations for cis-5-Methylpiperidin-3-ol

| Proton 1 | Proton 2 | Correlation Intensity | Implied Proximity |

|---|---|---|---|

| H-3 (axial) | H-5 (axial) | Strong | Close spatial relationship |

| H-3 (axial) | H-1' (CH₃, axial) | Medium | Spatial proximity |

| H-2 (axial) | H-4 (axial) | Strong | 1,3-diaxial interaction |

| H-2 (equatorial) | H-3 (axial) | Medium | Gauche interaction |

This table presents hypothetical data for illustrative purposes, based on established principles of NOESY for substituted piperidines.

The piperidine ring is not static and undergoes rapid conformational inversion between two chair forms at room temperature. Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study these conformational dynamics. nih.gov By lowering the temperature, the rate of ring inversion can be slowed down to the NMR timescale, allowing for the observation of separate signals for the individual conformers.

For 5-Methylpiperidin-3-ol hydrochloride, VT-NMR studies would enable the determination of the equilibrium constant between the two chair conformers and the calculation of the free energy difference (ΔG°) between them. nih.gov This provides quantitative information on the conformational preferences of the molecule. For example, the conformer with the bulky methyl group in the equatorial position is generally expected to be more stable. The hydrochloride salt form can also influence the conformational equilibrium due to electrostatic interactions. nih.gov

Table 2: Hypothetical Variable-Temperature NMR Data for 5-Methylpiperidin-3-ol Hydrochloride

| Temperature (°C) | Major Conformer Signals | Minor Conformer Signals | Equilibrium Constant (K) | ΔG° (kcal/mol) |

|---|---|---|---|---|

| 25 | Averaged signals | Not observed | - | - |

| -20 | Broadened signals | Not resolved | - | - |

| -60 | Sharp signals for Conformer A | Sharp signals for Conformer B | 4.5 | -0.65 |

| -80 | Sharp signals for Conformer A | Sharp signals for Conformer B | 9.2 | -0.88 |

This table contains hypothetical data based on typical VT-NMR studies of substituted piperidines to illustrate the principles.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of 5-Methylpiperidin-3-ol hydrochloride and for determining its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, offering high resolution and sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since 5-Methylpiperidin-3-ol possesses two chiral centers, it can exist as a mixture of enantiomers and diastereomers. Chiral HPLC is a specialized form of HPLC that can separate enantiomers. mdpi.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be effective. derpharmachemica.com

The development of a chiral HPLC method for 5-Methylpiperidin-3-ol hydrochloride would involve screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane, ethanol (B145695), and a basic or acidic modifier) to achieve baseline separation of the enantiomers. chromatographyonline.com

Once a suitable chiral HPLC method is developed, it must be validated to ensure that it is reliable and fit for its intended purpose. dujps.com Key validation parameters include linearity and the limit of quantitation (LOQ).

Linearity demonstrates that the analytical response (e.g., peak area) is directly proportional to the concentration of the analyte over a specific range. nih.gov To assess linearity, a series of standard solutions of the undesired enantiomer are prepared at different concentrations and injected into the HPLC system. The resulting peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.99) is typically required to demonstrate linearity. dujps.com

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov The LOQ is crucial for determining the enantiomeric purity, as it defines the lower limit for the detection and quantification of the undesired enantiomer. The LOQ can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. dujps.comnih.gov

Table 3: Hypothetical Linearity and LOQ Data for the Chiral HPLC Analysis of the Undesired Enantiomer of 5-Methylpiperidin-3-ol

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity | ||

| Concentration Range | 0.1 µg/mL - 10 µg/mL | Appropriate for intended use |

| Correlation Coefficient (R²) | 0.9992 | ≥ 0.99 |

| y-intercept | 150 | Close to zero |

| Limit of Quantitation (LOQ) | ||

| Concentration | 0.1 µg/mL | Sufficiently low for purity assessment |

| Signal-to-Noise Ratio at LOQ | 10.5 | ≥ 10 |

| Precision at LOQ (%RSD) | 4.8% | ≤ 10% |

This table presents hypothetical validation data for a chiral HPLC method, based on typical values reported in the literature for similar analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique in the pharmaceutical industry for the separation, detection, and identification of impurities. nih.govresearchgate.netijprajournal.com Its high sensitivity and specificity make it indispensable for ensuring the purity and safety of active pharmaceutical ingredients (APIs) like 5-Methylpiperidin-3-ol hydrochloride. The method couples the powerful separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, enabling the detection of trace-level impurities that may originate from the synthetic route, degradation, or storage. nih.govijprajournal.com

In the context of 5-Methylpiperidin-3-ol hydrochloride, a comprehensive impurity profile would involve the identification and quantification of several potential organic impurities. These could include residual starting materials, intermediates from incomplete reactions, by-products from unintended reaction pathways, and various degradation products. For instance, piperidine itself, a potential precursor or degradation product, is often monitored as a genotoxic impurity in other APIs. nih.govalternative-therapies.com

The LC-MS/MS method involves developing a chromatographic procedure capable of separating the main compound from all potential impurities. A suitable column, such as a C18, is often chosen for its efficiency in separating polar and non-polar compounds. nih.gov The mobile phase is typically a gradient mixture of an aqueous solution with an organic solvent like methanol (B129727) or acetonitrile, ensuring the effective elution of all components. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like piperidine derivatives. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the parent ions (MS1). These ions are then fragmented, and the m/z of the resulting fragment ions are measured (MS2), providing a unique fragmentation pattern that acts as a fingerprint for structural elucidation of the impurity. researchgate.net

While specific impurity data for 5-Methylpiperidin-3-ol hydrochloride is not publicly available, the following table illustrates a hypothetical impurity profile as would be determined by LC-MS/MS. The data is representative of the types of impurities that could be encountered and the analytical results obtained.

Interactive Data Table: Hypothetical LC-MS/MS Impurity Profile for 5-Methylpiperidin-3-ol Hydrochloride

| Potential Impurity | Retention Time (min) | Parent Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Status |

| 5-Methylpiperidin-3-one | 4.2 | 114.09 | 96.08, 68.07 | Process Impurity |

| Piperidine | 3.5 | 86.09 | 69.07, 44.05 | Genotoxic Impurity |

| N-Oxide degradation product | 5.1 | 132.10 | 114.09, 97.08 | Degradant |

| Dimeric Impurity | 8.9 | 229.20 | 129.12, 114.09 | By-product |

This table is for illustrative purposes only and represents the type of data generated during LC-MS/MS analysis.

This rigorous analytical approach ensures that all impurities are identified and controlled within acceptable limits as mandated by regulatory bodies like the International Council for Harmonisation (ICH). nih.gov

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Analysis

X-ray crystallography is the most powerful and definitive technique for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationship of pharmaceutical compounds. nih.gov For a molecule like 5-Methylpiperidin-3-ol hydrochloride, which contains chiral centers, X-ray crystallography is essential for unambiguously assigning its stereochemistry and analyzing its solid-state properties.

Single-Crystal X-ray Diffraction for Configuration Assignment

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute stereochemistry of chiral molecules. nih.gov The process begins with the challenging step of growing a suitable single crystal of the compound, which must be of sufficient size and quality. nih.gov Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined.

For 5-Methylpiperidin-3-ol hydrochloride, SCXRD would confirm the relative positions of the methyl and hydroxyl groups on the piperidine ring. The piperidine ring itself typically adopts a stable chair conformation, as has been confirmed for many piperidine derivatives through crystallographic studies. tandfonline.comiucr.org The analysis would also determine the orientation of these substituents as either axial or equatorial.

Crucially, by using anomalous dispersion effects, SCXRD can determine the absolute configuration of the chiral centers, for instance, distinguishing between the (3R,5S) and (3S,5R) enantiomers. This unambiguous structural information is vital for pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov

The following table provides representative crystallographic data that could be expected from an SCXRD analysis of a piperidine derivative hydrochloride salt, illustrating the key parameters determined in such a study.

Interactive Data Table: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Illustrative Value |

| Chemical Formula | C₆H₁₄ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.571 |

| b (Å) | 19.758 |

| c (Å) | 11.396 |

| β (°) | 94.38 |

| Volume (ų) | 2148.9 |

| Z (molecules/unit cell) | 4 |

| Conformation | Chair |

This data is based on a known piperidine derivative and serves as an illustrative example. tandfonline.comresearchgate.net

Powder X-ray Diffraction (PXRD) for Polymorphic Analysis and Spectroscopic Correlation

Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique in pharmaceutical sciences for the characterization of the solid state of an API. creative-biostructure.comunits.it Unlike SCXRD, which requires a single crystal, PXRD is performed on a microcrystalline powder, which is more representative of a bulk drug substance. units.it The technique provides a unique "fingerprint" of the crystalline solid, which is essential for identifying different polymorphic forms. researchgate.netuny.ac.id

Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physicochemical properties, including solubility, stability, and bioavailability. researchgate.netuny.ac.id Therefore, controlling the polymorphic form of an API is critical for ensuring consistent product quality and therapeutic efficacy. PXRD is the primary tool for this purpose. creative-biostructure.com

A PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). Each crystalline form of a substance produces a characteristic diffraction pattern with peaks at specific 2θ angles and with specific relative intensities. creative-biostructure.com For 5-Methylpiperidin-3-ol hydrochloride, PXRD would be used to:

Identify and characterize the stable crystalline form.

Screen for the existence of other polymorphs, solvates, or hydrates.

Monitor the crystalline form during manufacturing to ensure consistency between batches.

Detect polymorphic transformations that may occur during storage or under stress conditions. uny.ac.id

The data obtained from PXRD can be correlated with data from other spectroscopic and thermal analysis techniques (like DSC and FTIR) to build a comprehensive understanding of the solid-state properties of the drug substance. uny.ac.id

The table below shows hypothetical PXRD data for two distinct polymorphic forms of 5-Methylpiperidin-3-ol hydrochloride, illustrating how the technique differentiates between them.

Interactive Data Table: Hypothetical PXRD Peak Data for Polymorphs of 5-Methylpiperidin-3-ol Hydrochloride

| Form A - 2θ Angle (°) | Form A - Relative Intensity (%) | Form B - 2θ Angle (°) | Form B - Relative Intensity (%) |

| 10.5 | 100 | 11.2 | 85 |

| 15.2 | 80 | 14.8 | 100 |

| 20.8 | 95 | 19.5 | 60 |

| 22.1 | 65 | 23.4 | 90 |

| 25.9 | 50 | 26.7 | 75 |

This table contains hypothetical data to illustrate the differences in PXRD patterns between two polymorphs.

By employing PXRD, pharmaceutical scientists can ensure the desired solid form of 5-Methylpiperidin-3-ol hydrochloride is consistently produced and maintained, safeguarding the quality and performance of the final drug product. mdpi.com

Pharmacological Profiling and Mechanistic Investigations of 5 Methylpiperidin 3 Ol Hydrochloride

In Vitro Pharmacological Characterization

The initial assessment of a compound's pharmacological activity is typically conducted through a series of in vitro assays. These experiments are essential for determining the compound's affinity for various biological targets, its potential mechanism of action, and its selectivity profile.

Receptor Binding Affinity and Selectivity Assays

To determine which receptors a compound interacts with, and how strongly, receptor binding assays are employed. These assays are fundamental in identifying the primary targets of a novel molecule.

Radioligand Displacement Studies (e.g., σ₁ Receptors, Dopamine (B1211576) Receptors, Opioid Receptors)

Radioligand displacement studies are a common method to determine the binding affinity of a test compound for a specific receptor. In this technique, a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (often from cell membranes). The test compound is then added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀ value. This can then be used to calculate the binding affinity constant (Ki), which reflects the intrinsic affinity of the compound for the receptor.

For a compound like 5-Methylpiperidin-3-ol hydrochloride, a panel of receptors would typically be screened. Given the structural similarities to other pharmacologically active piperidine (B6355638) derivatives, this would likely include:

Sigma (σ) Receptors (σ₁ and σ₂): These receptors are implicated in a variety of cellular functions and are targets for drugs affecting the central nervous system.

Dopamine Receptors (e.g., D₁, D₂, D₃, D₄, D₅): These are crucial in neurotransmission and are targets for antipsychotics and drugs for Parkinson's disease.

Opioid Receptors (μ, δ, κ): These receptors are the primary targets for opioid analgesics.

A hypothetical data table for such a study would look like this:

| Receptor Subtype | Radioligand | Ki (nM) for 5-Methylpiperidin-3-ol hydrochloride |

| σ₁ | [³H]-(+)-Pentazocine | Data not available |

| Dopamine D₂ | [³H]-Spiperone | Data not available |

| μ-Opioid | [³H]-DAMGO | Data not available |

| δ-Opioid | [³H]-DPDPE | Data not available |

| κ-Opioid | [³H]-U69,593 | Data not available |

G Protein-Coupled Receptor (GPCR) Activity Assays (e.g., cAMP Inhibition)

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). Many GPCRs, such as dopamine and opioid receptors, signal through the regulation of cyclic adenosine monophosphate (cAMP) production.

In a cAMP inhibition assay, cells expressing the target receptor are stimulated with an agonist that normally decreases cAMP levels. The test compound is then added to see if it can block this effect (antagonism) or if it can decrease cAMP levels on its own (agonism). The concentration at which the compound produces 50% of its maximal effect is the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Enzyme Kinetics and Modulation Studies (e.g., Monoamine Oxidase, Acetylcholinesterase)

Beyond receptors, compounds are often tested for their effects on key enzymes.

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes responsible for the breakdown of neurotransmitters like dopamine, serotonin (B10506), and norepinephrine. Inhibition of these enzymes can have antidepressant and neuroprotective effects.

Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.

Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the test compound. The concentration of the compound that reduces enzyme activity by 50% is the IC₅₀ value.

A hypothetical data table for enzyme inhibition studies would be as follows:

| Enzyme | Substrate | IC₅₀ (µM) for 5-Methylpiperidin-3-ol hydrochloride |

| MAO-A | Kynuramine | Data not available |

| MAO-B | Benzylamine | Data not available |

| AChE | Acetylthiocholine | Data not available |

Cell-Based Functional Assays for Target Engagement and Downstream Signaling

To understand the cellular consequences of a compound binding to its target, further cell-based assays are utilized.

Reporter Gene Assays and Gene Expression Profiling

Reporter gene assays are a powerful tool to measure receptor activation. In this setup, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of the receptor of interest. When the receptor is activated, it triggers a signaling cascade that leads to the expression of the reporter gene, which can be easily measured. This allows for the high-throughput screening of compounds for agonist or antagonist activity.

Gene expression profiling, using techniques like microarrays or RNA-sequencing, can provide a broader view of the cellular response to a compound. By analyzing changes in the expression of thousands of genes, researchers can identify the signaling pathways and cellular processes that are affected by the compound, offering clues to its mechanism of action and potential therapeutic effects or off-target liabilities.

While the chemical structure of 5-Methylpiperidin-3-ol hydrochloride suggests potential interactions with various targets within the central nervous system, a comprehensive in vitro pharmacological profile is not currently documented in publicly accessible scientific literature. The methodologies described above represent the standard experimental approach that would be required to elucidate its receptor binding affinities, enzyme inhibitory potential, and functional activity. Such data would be crucial for determining its potential as a therapeutic agent.

In Vivo Efficacy and Pharmacodynamic Studies

The promising in vitro profile of compounds containing the 5-methylpiperidin-3-ol moiety has prompted their evaluation in preclinical in vivo models.

For evaluating the anti-cancer efficacy of BCL6 degraders incorporating the 5-methylpiperidin-3-ol scaffold, lymphoma xenograft mouse models have been utilized. acs.orgnih.govresearchgate.net Specifically, diffuse large B-cell lymphoma (DLBCL) cell lines that are dependent on BCL6 for survival are implanted in immunocompromised mice to establish tumors. acs.orgnih.gov These models are crucial for assessing the in vivo activity and therapeutic potential of these compounds.

The pharmacokinetic properties of CCT373566, which contains the active cis-(3R,5S)-5-methylpiperidin-3-ol enantiomer, have been evaluated in mice. The compound demonstrated moderate oral bioavailability (44%) and low in vivo clearance. acs.org These favorable PK properties are an improvement over earlier-generation BCL6 degraders. acs.orgnih.gov

Pharmacodynamic studies have shown that oral administration of CCT373566 leads to sustained depletion of BCL6 in vivo. acs.orgacs.org This sustained target engagement is a critical factor for achieving an anti-proliferative effect in BCL6-high cancer cells. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | 44% | acs.org |

| In Vivo Clearance | Low | acs.org |

Cancer:

In a lymphoma xenograft mouse model, CCT373566 demonstrated modest in vivo efficacy in reducing tumor growth following oral dosing. acs.orgnih.govresearchgate.net The potent in vitro antiproliferative activity observed in DLBCL cell lines translated to a tangible, albeit moderate, anti-tumor effect in vivo. acs.orgnih.gov This provides proof-of-concept for the therapeutic potential of targeting BCL6 through degradation in B-cell lymphomas. nih.gov

Neurological Disorders:

To date, there is no available scientific literature detailing the evaluation of 5-Methylpiperidin-3-ol hydrochloride or its derivatives in preclinical models of neurological disorders.

Investigation of Off-Target Interactions and Comprehensive Selectivity Profiling

To assess the specificity of compounds containing the 5-methylpiperidin-3-ol moiety, comprehensive selectivity profiling is essential. For CCT373566, selectivity was evaluated against a broad panel of kinases (468 kinases) and a safety panel of 78 other targets. acs.orgnih.govchemicalprobes.org The results of these screens confirmed that CCT373566 exhibits selective activity with minimal off-target interactions at a concentration of 1 µM. acs.orgnih.govchemicalprobes.org This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target related toxicities.

Structure Activity Relationship Sar Studies and Molecular Design for 5 Methylpiperidin 3 Ol Hydrochloride Derivatives

Impact of Stereochemistry on Biological Activity and Receptor Interactions

Comparative Studies of (3S,5R) vs. (3R,5S) Isomers and Other Diastereomers

The differential arrangement of substituents in stereoisomers leads to distinct three-dimensional shapes, which in turn affects how they fit into the binding pockets of target proteins. While specific comparative studies on the (3S,5R) and (3R,5S) isomers of 5-Methylpiperidin-3-ol hydrochloride are not extensively detailed in publicly available literature, the principles of stereoisomerism in drug action provide a strong basis for anticipated differences. For instance, in other chiral compounds, one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even produce adverse effects.

The synthesis of specific diastereomers, such as (3R,5S)-1-benzyl-5-methyl-piperidin-3-ol, indicates the scientific interest in isolating and characterizing individual stereoisomers to evaluate their unique properties. labsolu.ca

Elucidation of Stereochemical Dependency in Target Binding and Functional Outcomes

The interaction between a drug molecule and its biological target is highly dependent on their complementary shapes. The stereochemistry of 5-Methylpiperidin-3-ol derivatives dictates the presentation of key functional groups—the hydroxyl and methyl groups—for interaction with amino acid residues within a receptor's binding site. A subtle change in the orientation of these groups, as seen between the (3S,5R) and (3R,5S) isomers, can lead to significant differences in binding affinity and functional activity.

Positional and Substituent Effects on Pharmacological Profile

The pharmacological profile of 5-Methylpiperidin-3-ol hydrochloride derivatives can be finely tuned by systematically modifying the substituents on the piperidine (B6355638) ring. These modifications can alter the compound's potency, selectivity, and pharmacokinetic properties.

Systematic Modifications at the Piperidine Ring: Methyl Group and Hydroxyl Substitutions

The positions and nature of substituents on the piperidine ring are critical determinants of biological activity. For instance, studies on other piperidine derivatives have shown that the position of a substituent can dramatically impact inhibitory activity against enzymes like monoamine oxidase (MAO). Research has indicated that para-substitution on a piperidine ring can be preferable to meta-substitution, and the addition of a hydroxyl group can enhance the inhibitory effect. nih.gov

Furthermore, the substitution pattern can influence selectivity. For example, in a series of piperine analogs, a 4-methyl-substituted piperidine ring showed high inhibitory activity for MAO-B with significant selectivity. nih.gov These findings underscore the importance of systematically exploring substitutions on the 5-Methylpiperidin-3-ol scaffold.

Exploration of Derivatives with Altered Electronic and Steric Profiles

Altering the electronic and steric properties of substituents on the 5-Methylpiperidin-3-ol core can lead to significant changes in pharmacological activity. Introducing electron-withdrawing or electron-donating groups can modify the pKa of the piperidine nitrogen and the hydrogen-bonding capacity of the hydroxyl group, thereby influencing receptor interactions.

Similarly, varying the size and shape of substituents (steric profile) can impact how the molecule fits into a binding pocket. For example, replacing the methyl group with larger alkyl groups or introducing different functional groups in place of the hydroxyl group would create a library of analogs with diverse electronic and steric properties, allowing for a thorough exploration of the SAR.

Rational Ligand Design Strategies for Enhanced Potency, Selectivity, and Novel Functions

Rational ligand design leverages an understanding of SAR to create new molecules with improved therapeutic properties. For derivatives of 5-Methylpiperidin-3-ol hydrochloride, this involves the strategic modification of the molecular scaffold to optimize interactions with the target receptor while minimizing off-target effects.

The design of novel bioactive molecules is a cornerstone of drug discovery. nih.gov By understanding the key pharmacophoric elements of the 5-Methylpiperidin-3-ol scaffold, medicinal chemists can design new derivatives with enhanced potency and selectivity. For instance, if a specific stereochemical arrangement is found to be crucial for activity, synthetic efforts can focus on producing that specific isomer.

Furthermore, computational modeling techniques can be employed to predict how different modifications to the 5-Methylpiperidin-3-ol structure will affect its binding to a target receptor. This in-silico approach can help prioritize the synthesis of compounds that are most likely to have the desired pharmacological profile, thereby accelerating the drug discovery process.

The table below summarizes the key structural features of 5-Methylpiperidin-3-ol and the potential impact of their modification on biological activity.

| Structural Feature | Potential Modification | Predicted Impact on Biological Activity |

| Stereochemistry | Isolation of (3S,5R) and (3R,5S) isomers | Differential receptor binding affinity and functional activity |

| Methyl Group | Variation of alkyl chain length or substitution with other functional groups | Altered steric interactions and lipophilicity, potentially affecting potency and selectivity |

| Hydroxyl Group | Conversion to ethers, esters, or replacement with other hydrogen-bonding moieties | Modified hydrogen-bonding capacity, influencing binding affinity and pharmacokinetic properties |

| Piperidine Nitrogen | N-alkylation or N-arylation | Altered basicity and introduction of new interaction points, potentially modulating receptor subtype selectivity |

Computational Chemistry and Cheminformatics in 5 Methylpiperidin 3 Ol Hydrochloride Research

Molecular Modeling for Ligand-Receptor Interaction Analysis

Molecular modeling provides detailed insights into how 5-Methylpiperidin-3-ol hydrochloride interacts with biological targets, which is fundamental to understanding its mechanism of action. The chiral nature of this compound, with its specific stereochemistry, makes such detailed structural analysis critical for elucidating its biological activity. evitachem.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jbcpm.com For 5-Methylpiperidin-3-ol hydrochloride, docking studies would involve preparing a 3D structure of the molecule and placing it into the binding site of a target protein. The process uses scoring functions to estimate the binding affinity, with lower energy scores typically indicating more favorable binding. nih.gov

This analysis helps to:

Identify key amino acid residues in the receptor that interact with the ligand.

Elucidate the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. als-journal.com

Predict the most stable binding pose of the compound within the active site.

The hydroxyl and secondary amine groups of the piperidine (B6355638) ring are key features that can participate in hydrogen bonding, which significantly influences binding affinity to molecular targets. evitachem.com

Table 1: Hypothetical Molecular Docking Results for 5-Methylpiperidin-3-ol Hydrochloride with Various Receptors

This table illustrates potential docking scores and key interacting residues for 5-Methylpiperidin-3-ol hydrochloride with several hypothetical protein targets. Lower binding energy values suggest a higher predicted affinity.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A | XXXX | -7.8 | Asp165, Lys72 | Hydrogen Bond |

| GPCR B | YYYY | -6.5 | Tyr115, Ser203 | Hydrogen Bond, Hydrophobic |

| Enzyme C | ZZZZ | -8.2 | Glu98, Arg292 | Ionic Interaction, Hydrogen Bond |

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movements of atoms and molecules. nih.gov For the 5-Methylpiperidin-3-ol hydrochloride-protein complex, an MD simulation would reveal the stability of the predicted binding pose. mdpi.com

Key insights from MD simulations include:

Conformational Stability: Assessing whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or dissociation.

Interaction Dynamics: Observing the formation and breaking of hydrogen bonds and other interactions over the simulation period.

Solvent Effects: Understanding the role of water molecules in mediating the ligand-receptor interaction.

Analysis of metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps quantify the stability of the complex and the flexibility of its components. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

This table outlines a standard set of parameters used for conducting an MD simulation to evaluate the stability of a compound like 5-Methylpiperidin-3-ol hydrochloride bound to its target.

| Parameter | Value/Description | Purpose |

| Simulation Software | GROMACS, AMBER | To run the simulation calculations. |

| Force Field | CHARMM36, AMBERff14SB | To describe the potential energy of the system. |

| Water Model | TIP3P | To explicitly solvate the system. |

| System Temperature | 300 K | To mimic physiological temperature. |

| System Pressure | 1 bar | To mimic physiological pressure. |

| Simulation Time | 100-1000 nanoseconds | To observe the dynamic behavior over a meaningful timescale. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To quantify stability and interactions. |

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction

QSAR and ADMET prediction models are crucial for evaluating the drug-likeness of a compound in the early stages of discovery. mdpi.com These models use the chemical structure of 5-Methylpiperidin-3-ol hydrochloride to predict its physicochemical and pharmacokinetic properties.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.gov For 5-Methylpiperidin-3-ol hydrochloride, predictive models can estimate critical physicochemical parameters that influence its absorption, distribution, metabolism, and excretion (ADME).

One of the most important parameters is the octanol-water partition coefficient (LogP), which measures a compound's lipophilicity. nih.gov Lipophilicity is a key factor in determining a molecule's ability to cross cell membranes. chapman.edu Various computational models can predict LogP values based on the molecular structure.

Table 3: Predicted Physicochemical Properties for 5-Methylpiperidin-3-ol Hydrochloride

This table presents predicted values for key physicochemical properties relevant to the drug-like potential of 5-Methylpiperidin-3-ol hydrochloride, as estimated by common cheminformatics software.

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight | 151.63 g/mol | Influences diffusion and transport across membranes. |

| LogP | 0.5 - 1.5 | Indicates balance between solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Predicts transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Affects binding to targets and solubility. |

| Hydrogen Bond Acceptors | 2 | Affects binding to targets and solubility. |

Predicting how a compound will be metabolized is essential for assessing its potential for drug-drug interactions and identifying potentially toxic metabolites. news-medical.net In silico tools can predict the metabolic fate of 5-Methylpiperidin-3-ol hydrochloride by identifying which cytochrome P450 (CYP450) enzymes are likely to be involved in its breakdown. nih.govresearchgate.net Studies on other piperidine-containing compounds have shown that metabolism often occurs via N-dealkylation and oxidation, and that specific CYP isoforms like CYP2D6 and CYP3A4 are frequently involved. doi.orgnih.gov

Predictive models can identify "sites of metabolism" on the molecule, highlighting atoms that are most susceptible to enzymatic modification. For 5-Methylpiperidin-3-ol hydrochloride, potential metabolic pathways could include oxidation of the hydroxyl group or hydroxylation at various positions on the piperidine ring.

Table 4: Predicted Metabolic Pathways for 5-Methylpiperidin-3-ol Hydrochloride

This table outlines potential metabolic transformations that 5-Methylpiperidin-3-ol hydrochloride might undergo, primarily through the action of CYP450 enzymes.

| Metabolic Reaction | Responsible Enzyme Family | Potential Metabolite |

| Hydroxylation | CYP450 | Hydroxylated 5-Methylpiperidin-3-ol |

| N-dealkylation | CYP450 | Not applicable (secondary amine) |

| Oxidation | Alcohol Dehydrogenase / CYP450 | 5-Methyl-3-piperidinone |

| Glucuronidation (Phase II) | UGTs | 5-Methylpiperidin-3-ol-glucuronide |

Virtual Screening and De Novo Drug Design for Novel 5-Methylpiperidin-3-ol Hydrochloride Analogues

Cheminformatics also enables the discovery of new molecules based on a known chemical scaffold. Virtual screening and de novo design are two powerful approaches for identifying novel analogues of 5-Methylpiperidin-3-ol hydrochloride with potentially enhanced activity or improved properties.

Virtual Screening: This process involves searching large compound libraries to identify molecules that are structurally similar to 5-Methylpiperidin-3-ol hydrochloride (ligand-based screening) or that are predicted to bind well to a specific target receptor (structure-based screening). mdpi.comnih.gov This allows for the rapid identification of promising hit compounds for further investigation.

De Novo Drug Design: This approach involves computationally designing entirely new molecules that are optimized to fit the binding site of a target protein. nih.gov Starting with the 5-Methylpiperidin-3-ol hydrochloride scaffold, algorithms can suggest modifications or build new structures that maximize favorable interactions with the target, leading to the design of novel and potent compounds.

Table 5: Conceptual Workflow for Virtual Screening to Identify Novel Analogues

This table outlines the sequential steps in a typical virtual screening campaign aimed at discovering new compounds based on the 5-Methylpiperidin-3-ol hydrochloride structure.

| Step | Description | Objective |

| 1. Library Preparation | Select and filter a large database of chemical compounds (e.g., ZINC, Chembl). | Create a high-quality, diverse set of molecules for screening. |

| 2. Ligand-Based Screening | Use the 2D or 3D structure of 5-Methylpiperidin-3-ol hydrochloride as a query to find similar molecules. | Identify compounds with similar structural features. |

| 3. Structure-Based Screening | Dock the filtered library of compounds into the 3D structure of a target protein. | Identify compounds that are predicted to bind with high affinity. |

| 4. Hit Selection and Filtering | Rank compounds based on docking scores and apply ADMET filters to remove molecules with predicted liabilities. | Prioritize the most promising candidates for experimental testing. |

Data Contradiction Resolution through Integrated Computational and Experimental Approaches

In the study of novel or complex molecules like 5-Methylpiperidin-3-ol hydrochloride, discrepancies between experimental results and computationally predicted properties are not uncommon. These contradictions can arise from various sources, including limitations in experimental conditions, inaccuracies in computational models, or unexpected molecular behavior. Resolving these conflicts is crucial for accurate characterization and for guiding further research. An integrated approach, combining the strengths of both computational and experimental techniques, provides a powerful framework for identifying the source of such discrepancies and achieving a more accurate understanding of the molecule's behavior.

A hypothetical yet representative scenario for 5-Methylpiperidin-3-ol hydrochloride could involve a contradiction in the determination of its conformational preferences and the resulting impact on its spectroscopic signature. For instance, initial nuclear magnetic resonance (NMR) spectroscopy experiments might suggest a dominant chair conformation with the methyl and hydroxyl groups in specific orientations. However, quantum mechanical calculations could predict a different, more stable conformation, or a mixture of several conformations with similar energy levels.

Illustrative Scenario: Conformational Analysis Discrepancy

Let's consider a situation where experimental ¹H-NMR data for 5-Methylpiperidin-3-ol hydrochloride in a specific solvent indicates coupling constants that point towards a predominant chair conformation where the C5-methyl group is in an equatorial position and the C3-hydroxyl group is in an axial position. In contrast, initial Density Functional Theory (DFT) calculations might predict that the most stable conformation is one where both substituents are equatorial.

To resolve this, a multi-step integrated approach would be initiated:

Refinement of Computational Models: The initial computational model might be too simplistic. Researchers would refine the calculations by employing higher levels of theory and larger basis sets. Crucially, the model would be updated to explicitly account for the solvent molecules and the hydrochloride salt form, as these can significantly influence conformational stability through hydrogen bonding and electrostatic interactions.

Advanced Spectroscopic Analysis: More sophisticated experimental techniques could be employed. This might include two-dimensional NMR (2D-NMR) experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which can provide information about the spatial proximity of protons, offering clearer evidence for the actual conformation in solution.

Iterative Feedback Loop: The results from the advanced experimental analysis would then be used to validate and further refine the computational models. nih.gov For example, the distances derived from NOESY experiments can be compared with the interatomic distances in the computationally predicted conformations. If a discrepancy remains, it might prompt a re-evaluation of the experimental data for potential artifacts or a deeper search of the conformational space in the computational model.

Hypothetical Data Tables for Contradiction Resolution

The following tables illustrate the kind of data that would be generated and compared in such a study.

Table 1: Comparison of Predicted and Experimental ¹H-NMR Coupling Constants (J-values in Hz)

| Proton Coupling | Experimental J-value | Initial DFT Model J-value | Refined DFT Model (with solvent) J-value |

| H3-H4a | 2.8 | 11.5 | 3.1 |

| H3-H4e | 4.5 | 4.2 | 4.6 |

| H5-H6a | 10.9 | 4.8 | 11.2 |

| H5-H6e | 4.1 | 4.5 | 4.3 |

In this hypothetical data, the initial computational model's predictions for J-values are in poor agreement with the experimental data, particularly for the couplings involving axial protons (H4a and H6a). However, the refined model, which includes solvent effects, shows much better agreement, suggesting that the initial discrepancy was due to an oversimplified computational approach.

Table 2: Predicted Relative Energies of Different Conformations

| Conformation (Methyl/Hydroxyl) | Relative Energy (Initial DFT, kcal/mol) | Relative Energy (Refined DFT, kcal/mol) |

| Equatorial / Equatorial | 0.00 | 0.85 |

| Equatorial / Axial | 1.20 | 0.00 |

| Axial / Equatorial | 2.50 | 3.10 |

| Axial / Axial | 3.80 | 4.50 |

This table shows that while the initial model predicted the equatorial/equatorial conformation to be the most stable, the refined model, consistent with the hypothetical NMR data, identifies the equatorial/axial conformation as the global minimum.

Chemical Biology and Therapeutic Applications of 5 Methylpiperidin 3 Ol Hydrochloride

Exploration as Modulators of Specific Biological Targets

The inherent structural features of the methylpiperidine core have made it an attractive starting point for the design of ligands aimed at several important receptor families. The strategic placement of substituents on the piperidine (B6355638) ring can significantly influence binding and selectivity for targets ranging from central nervous system receptors to those involved in immune responses.

The sigma-1 receptor (σ1R) is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, known to modulate calcium signaling and interact with a wide array of other proteins, including ion channels and G-protein coupled receptors. wikipedia.orgnih.gov Ligands targeting this receptor have shown potential in addressing neurological and psychiatric conditions. unict.it The piperidine scaffold is a common feature in many potent sigma receptor ligands. unict.itnih.gov

Research into piperidine-based derivatives has yielded compounds with high affinity for sigma receptors. For instance, various N-substituted piperidines have been synthesized and evaluated, demonstrating that modifications to this core can produce ligands with significant σ1R affinity and selectivity over the σ2R subtype. unict.ituniba.it One study highlighted a 4-pyridylpiperidine derivative as a potent antagonist at both sigma-1 (Ki = 4.5 nM) and sigma-2 (Ki = 10 nM) receptors. targetmol.com Another potent and selective sigma-1 receptor antagonist, identified as compound 135, exhibited a Ki of 1.14 nM. medchemexpress.com The phenoxyalkylpiperidine class of compounds has also been explored, with the 4-methyl substituent on the piperidine ring found to confer optimal interaction with the σ1 subtype, achieving Ki values in the subnanomolar to low nanomolar range (e.g., 0.34–1.49 nM). uniba.it

| Compound Class | Specific Derivative Example | Target | Affinity (Ki) | Reference |

| 4-Pyridylpiperidine | Compound 12 | σ1R | 4.5 nM | targetmol.com |

| Phenoxyalkylpiperidine | (R)-2a | σ1R | 0.34 nM | uniba.it |

| Phenoxyalkylpiperidine | 1b | σ1R | 0.89 nM | uniba.it |

| Not Specified | Compound 135 | σ1R | 1.14 nM | medchemexpress.com |

The dopamine (B1211576) D3 receptor (D3R), a member of the D2-like family of dopamine receptors, is a key target for therapeutic intervention in neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and substance use disorders. nih.govresearchgate.net The development of D3R-selective ligands is a major focus of research, as D3R antagonists may help in treating addiction, while agonists could be beneficial for conditions like Parkinson's disease. nih.gov

The design of D3R ligands often incorporates core structures that can fit into the receptor's binding pocket. A series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit, which shares structural similarities with substituted piperidines, displayed strong affinity and selectivity for the D3R. nih.gov Docking studies of these molecules into D3R crystal structures revealed key hydrogen bonding interactions that stabilize the ligand-receptor complex. nih.gov The arylpiperazine scaffold, another related structure, has also been instrumental in developing D3 receptor partial agonists with high selectivity over the D2 receptor. researchgate.net

| Compound Class | Specific Derivative Example | Target | Affinity (Ki) | Reference |

| Tetrahydroisoquinoline Analogue | Compound 7 | D3R | - | nih.gov |

| Arylpiperazine Analogue | F17464 | D3R | 0.17 nM | researchgate.net |

| Arylamide Phenylpiperazine | LS-3-134 | D3R | - | researchgate.net |

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of receptors involved in a vast number of physiological and neuropsychiatric processes. mdpi.com The 5-HT2A receptor is a target for atypical antipsychotics, while the serotonin transporter (SERT) is famously targeted by SSRI antidepressants. mdpi.com Many ligands have been developed that target multiple serotonin receptors or combine activity at a serotonin receptor with another target. mdpi.com

The piperidine and related arylpiperazine moieties are privileged structures in the design of serotonin receptor ligands. nih.govmdpi.com For example, 1,3,5-triazine (B166579) derivatives incorporating a 4-methylpiperazin-1-yl group have been identified as potent 5-HT6 receptor ligands, with one compound showing a Ki of 13 nM. mdpi.com Bivalent ligands for the 5-HT3 receptor, which features a pentameric structure, have been designed by linking two arylpiperazine moieties, resulting in compounds with nanomolar affinity. nih.gov Furthermore, structural modifications of arylpiperazines have led to the development of compounds with dual high affinity for both 5-HT1A and sigma receptors. nih.gov

| Compound Class | Specific Derivative Example | Target | Affinity (Ki) | Reference |

| 1,3,5-Triazine Derivative | Compound 3 | 5-HT6R | 13 nM | mdpi.com |

| Arylpiperazine Derivative | Compound 13 | 5-HT1A | 3.6 nM | nih.gov |

| Arylpiperazine Derivative | Compound 13 | Sigma Receptor | 7.0 nM | nih.gov |

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are critical targets for pain management. nih.gov Ligands can act as agonists, antagonists, or partial agonists at these receptors, leading to different physiological effects. painphysicianjournal.com The phenylpiperidine scaffold is a core structural element of some of the most well-known synthetic opioids, including fentanyl and its analogs, which are highly potent and selective μ-opioid receptor (MOR) agonists. painphysicianjournal.comnih.gov